(1R,4R)-Ethyl 4-formylcyclohexanecarboxylate
Overview
Description
“(1R,4R)-Ethyl 4-formylcyclohexanecarboxylate” is a chemical compound with the CAS RN®: 104802-53-1 . It is used for testing and research purposes .
Molecular Structure Analysis
“this compound” contains a total of 29 bonds, including 13 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 aliphatic ester, and 1 aliphatic aldehyde .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, density, molecular formula, and molecular weight are not available in the retrieved data .Scientific Research Applications
Synthesis and Biological Application :
- Ethyl (1R, 2R, 5R)-5-iodo-2-methylcyclohexane-1-carboxylate, a compound related to (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate, has been used as a potent attractant for the Mediterranean fruit fly. This compound was synthesized through steps including asymmetric Diels–Alder reaction and iodolactonization (Raw & Jang, 2000).
Chemical Synthesis Innovations :
- Ethyl 1,3-cyclohexadien-1-carboxylate, a similar compound, has been used in Diels-Alder reactions to build bicyclo[2.2.2] octanes and synthesize aromatic esters. An improved microwave synthesis method for this compound was developed to enhance yield and efficiency (Tesson & Deshayes, 2000).
Pharmaceutical Synthesis :
- In pharmaceutical research, a related compound was used as an intermediate in the synthesis of potent CCR2 antagonists. The synthesis included a key step of iodolactamization, highlighting the compound's role in developing therapeutic agents (Campbell et al., 2009).
Material Science and Polymerization :
- The synthesis and polymerization of new cyclic esters, including derivatives of this compound, were described for creating hydrophilic aliphatic polyesters. These processes are crucial in material science for developing new materials (Trollsås et al., 2000).
Structural Chemistry and Enantiomer Study :
- Studies on the structural chemistry of related cyclohexanecarboxylates, focusing on their enantiomeric properties and crystalline pairing, provide insights into the molecular structure and stereochemistry of these compounds, which is essential for understanding their chemical behavior and potential applications (Xie et al., 2004).
Properties
IUPAC Name |
ethyl 4-formylcyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZDWMBBAYQZOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543506 | |
Record name | Ethyl 4-formylcyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104802-53-1 | |
Record name | Ethyl 4-formylcyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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